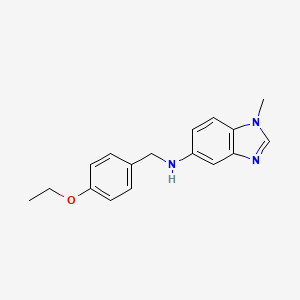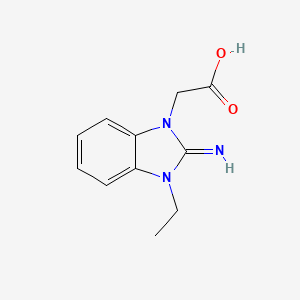
4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid is a furan derivative with potential interest in organic chemistry and medicinal chemistry due to its structural complexity and functional groups. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related furan derivatives, which can be useful in understanding the behavior and properties of the compound .
Synthesis Analysis
The synthesis of furan derivatives can be complex, involving multiple steps and various reagents. For instance, the Garcia-Gonzalez reaction is mentioned as a method to generate furan derivatives from D-glucose and ethyl acetoacetate, leading to various ester and amide derivatives . Although the specific synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied, with modifications to introduce the diethylaminomethyl and isobutyl groups at the appropriate positions on the furan ring.
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, a five-membered aromatic ring with oxygen as one of the atoms. The substitution pattern on the furan ring is crucial for the chemical and biological properties of the compound. In the case of this compound, the presence of diethylaminomethyl and isobutyl substituents would influence the electron distribution and steric hindrance, potentially affecting the reactivity and interaction with biological targets.
Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. The papers provided discuss reactions such as the opening of a thiadiazole ring , hydrazinolysis of an ester group , and 1,3-dipolar cycloaddition . These reactions highlight the reactivity of furan compounds towards nucleophiles and the formation of new bonds. The specific chemical reactions of this compound would depend on the functional groups present and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and boiling point. Additionally, the electronic properties of the furan ring, such as its aromaticity and electron density, can impact its chemical reactivity and interactions with other molecules. The specific properties of this compound would need to be determined experimentally, as they are not discussed in the provided papers.
Applications De Recherche Scientifique
Furan Fatty Acids and Health
Furan fatty acids, found in plants, algae, and fish, exhibit anti-oxidant and anti-inflammatory activities and inhibit lipid peroxidation. Although a metabolite of these acids, CMPF, shows varied levels in health and disease, its role in diabetes and renal health remains controversial. This ambiguity suggests a need for further investigation into whether CMPF indicates healthy diets or is associated with chronic conditions. Overall, the balance of evidence points towards the health benefits of furan fatty acids (Xu et al., 2017).
Biomass Conversion to Furan Derivatives
The conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) positions these compounds as potential sustainable alternatives to petrochemical feedstocks. These derivatives serve as precursors for various chemicals, highlighting the importance of furan compounds in developing green chemistry solutions (Chernyshev et al., 2017).
Misidentification of Furan Derivatives
The study on Aspergillus flavus isolated from worker bees highlighted the misidentification of kojic acid with a furan derivative, emphasizing the challenges in accurately characterizing these compounds. This underscores the importance of meticulous spectral analysis in distinguishing closely related furan compounds (DellaGreca et al., 2019).
Propriétés
IUPAC Name |
4-(diethylaminomethyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-6-16(7-2)9-12-13(8-10(3)4)19-11(5)14(12)15(17)18/h10H,6-9H2,1-5H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZOCCWWXYPZDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(OC(=C1C(=O)O)C)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354333 |
Source


|
| Record name | 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
435341-96-1 |
Source


|
| Record name | 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


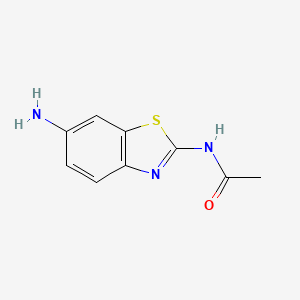
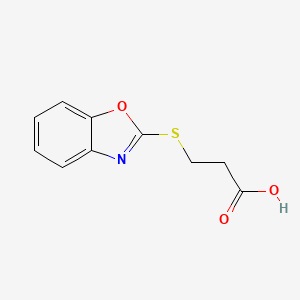
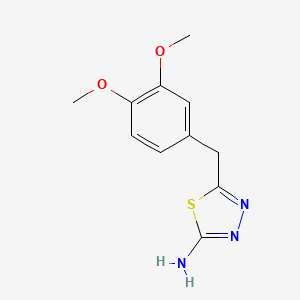

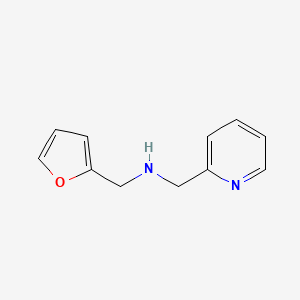

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)

